2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Catalog No.
S792217
CAS No.
898789-23-6
M.F
C19H20Cl2N2O
M. Wt
363.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzoph...

CAS Number

898789-23-6

Product Name

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

IUPAC Name

(2,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3

InChI Key

YJICFXIPBQLDLS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, also known as MDPB, is a benzophenone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This paper aims to provide a comprehensive overview of MDPB, including its definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the benzophenone class of chemicals. It was first synthesized in the 1970s and has been used primarily as a UV-absorbing agent in a variety of consumer products, including sunscreens, personal care products, and plastics. However, recent research has revealed that 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone may have potential applications beyond UV-protection.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a yellowish to white powder with a molecular weight of 406.33 g/mol. It is sparingly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has a melting point between 169-173°C and a boiling point of 598.6°C. It has a Log P (octanol-water partition coefficient) of 3.67, indicating it is lipophilic in nature.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be synthesized through a multi-step reaction process involving the condensation of 4-methylpiperazine, 2,4-dichlorobenzophenone, and formaldehyde. The synthesis process yields 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone at a purity of 95% or higher. 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be characterized using various techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be analyzed using various methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). These techniques can be used to quantify 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone in various matrices, including biological samples and consumer products.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has been shown to possess a variety of biological properties, including antimicrobial, antitumor, and antiviral activity. In vitro studies have demonstrated that 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can inhibit the proliferation of cancer cells, prevent the replication of certain viral strains, and exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Studies on 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone toxicity have revealed that it is relatively safe for use in scientific experiments. In animal toxicity studies, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone was found to be non-toxic when administered orally or dermally at doses up to 2000 mg/kg. 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone also did not show any mutagenic or genotoxic effects in in vitro and in vivo assays.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has been used in various scientific experiments due to its potential applications in drug development, antimicrobial treatments, and cancer research. 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has shown promising results as an antimicrobial agent against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). Additionally, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has been investigated as a possible chemotherapeutic agent due to its ability to inhibit proliferation of several cancer cell lines.
Research on 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is ongoing, with several studies currently being conducted to investigate its potential applications in different fields. Recent studies have focused on improving the synthesis process of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, optimizing its chemical structure for better bioactivity, and developing novel drug delivery systems based on 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has the potential to make a significant impact in various fields of research and industry. In drug development, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be used as an antiviral or antibacterial agent, as well as a possible chemotherapeutic drug. In antimicrobial treatments, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be used as an effective disinfectant due to its ability to kill both Gram-positive and Gram-negative bacteria. Finally, in cancer research, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be used in conjunction with other chemotherapeutic agents to inhibit the proliferation of cancer cells.
Although 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has shown promising results in various fields, there are still several limitations that need to be addressed. For example, the synthesis process of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be further optimized to improve its yield and purity. Additionally, more research is needed to fully understand the potential toxicity of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone in different settings, such as long-term exposure or at higher doses. Future research can also focus on developing novel drug delivery systems for 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, as well as optimizing its chemical structure for better bioactivity.
In conclusion, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided a comprehensive overview of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, including its definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions. With ongoing research and development, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has the potential to make a significant impact in various fields, including drug development, antimicrobial treatments, and cancer research.

XLogP3

4.2

Wikipedia

(2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

Explore Compound Types